Home > Products > Screening Compounds P114749 > Mirogabalin besylate
Mirogabalin besylate - 1138245-21-2

Mirogabalin besylate

Catalog Number: EVT-275290
CAS Number: 1138245-21-2
Molecular Formula: C18H25NO5S
Molecular Weight: 367.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mirogabalin, also known as DS-5565, is an α2δ-1 ligand being developed for pain associated with diabetic peripheral neuropathy, fibromyalgia, and postherpetic neuralgia. Mirogabalin was estimated to be 17-fold more potent than pregabalin. Mirogabalin is being developed by Daiichi Sankyo and related to drugs such as gabapentin and pregabalin. Similarly to these drugs, mirogabalin binds to the α2δ calcium channels (1 and 2), but with significantly higher potency than pregabalin. It has shown promising results in Phase II clinical trials for the treatment of diabetic peripheral neuropathic pain.
Overview

Mirogabalin besylate is a novel compound primarily developed for the treatment of neuropathic pain conditions, such as diabetic peripheral neuropathy and postherpetic neuralgia. It is classified as a selective ligand for the alpha-2-delta subunit of voltage-gated calcium channels, which plays a crucial role in modulating pain signaling pathways. Mirogabalin is designed to offer advantages over existing gabapentinoids, such as pregabalin, by providing enhanced analgesic effects and improved safety profiles.

Source and Classification

Mirogabalin besylate is chemically designated as [(1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid monobenzenesulfonate. It is classified under the anatomical therapeutic chemical classification system with the code N02BG11, indicating its use in pain management. This compound has been evaluated in various pharmacological studies and clinical trials to assess its efficacy and safety profile.

Synthesis Analysis

Mirogabalin can be synthesized through a multi-step chemical process that involves the formation of its bicyclic structure followed by functionalization to introduce the necessary substituents. The synthesis typically begins with commercially available starting materials, which undergo various reactions such as alkylation, amination, and acylation to construct the core bicyclic framework. The final steps involve the formation of the besylate salt to enhance solubility and stability.

Technical Details

  • Starting Materials: The synthesis utilizes basic organic reagents and solvents, adhering to standard laboratory practices.
  • Key Reactions:
    • Alkylation reactions to introduce ethyl groups.
    • Amination processes for incorporating the amino group.
    • Formation of the sulfonate salt to yield mirogabalin besylate.
Molecular Structure Analysis

The molecular structure of mirogabalin besylate features a bicyclic core with an amino group and an ethyl substituent. The compound's molecular formula is C12H19NO2•C6H6O3S, with a molecular weight of 367.46 g/mol.

Structural Data

  • Bicyclic Framework: The structure includes a unique bicyclo[3.2.0]heptane system that contributes to its binding properties.
  • Functional Groups: Presence of an amino group (-NH2) and a carboxylic acid moiety that are critical for its pharmacological activity.
Chemical Reactions Analysis

Mirogabalin besylate undergoes specific chemical reactions that are essential for its pharmacological activity:

Reactions

  • Binding Interaction: Mirogabalin binds selectively to the alpha-2-delta subunit of voltage-gated calcium channels, inhibiting calcium influx in neurons.
  • Dissociation Kinetics: Studies show that mirogabalin has a longer dissociation half-life from the alpha-2-delta subunit compared to pregabalin, enhancing its analgesic effect.

Technical Details

  • Dissociation Constants: The dissociation constant for mirogabalin at the alpha-2-delta-1 subunit is approximately 13.5 nM, significantly lower than that of pregabalin (62.5 nM), indicating stronger binding affinity .
Mechanism of Action

Mirogabalin exerts its analgesic effects primarily through modulation of neurotransmitter release via inhibition of calcium channel activity in neurons. By binding to the alpha-2-delta subunit, it reduces excitatory neurotransmitter release, thereby diminishing pain signaling pathways.

Process

  1. Binding: Mirogabalin binds selectively to the alpha-2-delta subunit of voltage-gated calcium channels.
  2. Inhibition: This binding inhibits calcium influx into neurons.
  3. Pain Modulation: Reduced calcium entry leads to decreased release of excitatory neurotransmitters such as glutamate and substance P, resulting in reduced pain perception .
Physical and Chemical Properties Analysis

Mirogabalin besylate possesses several notable physical and chemical properties:

Physical Properties

  • Appearance: White to pale yellowish-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide, facilitating its formulation into oral dosage forms.

Chemical Properties

  • Stability: Mirogabalin is non-hygroscopic and stable under standard storage conditions.
  • Pharmacokinetics: It achieves maximum plasma concentration within 0.5 to 1.5 hours after administration with high oral bioavailability (>85%) .
Applications

Mirogabalin is primarily used in clinical settings for managing neuropathic pain associated with diabetic peripheral neuropathy and postherpetic neuralgia. Clinical trials have demonstrated its efficacy in reducing pain levels while maintaining a tolerable side effect profile compared to other gabapentinoids.

Scientific Uses

  • Pain Management: Approved for use in treating chronic pain conditions.
  • Research Studies: Ongoing investigations into its pharmacological profile may expand its applications in other pain-related disorders or conditions involving neuronal excitability .
Introduction to Mirogabalin Besylate

Chemical Structure and Pharmacological Classification

Mirogabalin besylate is the benzenesulfonic acid salt form of mirogabalin, a structurally unique gabapentinoid compound. The molecular formula of the free base is C₁₂H₁₉NO₂, yielding a molecular weight of 209.289 g/mol [2] [4]. As the besylate salt, its molecular formula expands to C₁₂H₁₉NO₂·C₆H₆O₃S, with a molecular weight of 367.46 g/mol [7] [8]. The compound features a bicyclic structure consisting of a cyclobutane ring fused to a cyclohexene ring, creating a rigid [3.2.0]heptane core system that confers stereochemical specificity [8]. Crucially, mirogabalin contains three chiral centers with the absolute configuration (1R,5S,6S), which is essential for its biological activity [8]. The structure includes an ethyl group on the unsaturated ring, an aminomethyl moiety, and an acetic acid substituent at the bridgehead carbon (position 6) [2].

  • Structural Significance: The stereochemistry at position 6 creates a quaternary carbon center bearing both the aminomethyl and acetic acid functional groups, distinguishing it from linear gabapentinoids. This configuration optimizes binding to the α₂δ subunit through spatial orientation of pharmacophoric elements [10]. The besylate salt formation enhances crystallinity and physicochemical stability compared to the free base, improving pharmaceutical processing [7].

Pharmacologically, mirogabalin besylate is classified as a gabapentinoid, a drug class characterized by their ability to bind the α₂δ auxiliary subunits of voltage-gated calcium channels (VGCCs) [3] [6]. It specifically targets the α₂δ-1 and α₂δ-2 subunits with high affinity and selectivity over other neuronal targets [3] [10]. This molecular interaction modulates calcium influx into presynaptic neurons, thereby reducing the release of excitatory neurotransmitters involved in pain signaling pathways [3].

Table 1: Key Chemical Identifiers of Mirogabalin Besylate

PropertyValueSource
CAS Number (besylate)1138245-21-2 [7] [8]
PubChem CID315431339 (besylate) [7]
IUPAC Name2-((1R,5S,6S)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid compound with benzenesulfonic acid [8]
SMILES NotationO=C(O)C[C@]1(CN)[C@]2([H])C=C(CC)C[C@]2([H])C1.O=S(C3=CC=CC=C3)(O)=O [8]
Therapeutic CategoryGabapentinoid analgesic [3] [10]

Historical Development and Approval Timeline

The development of mirogabalin besylate was spearheaded by Daiichi Sankyo as part of their research initiative to create next-generation neuropathic pain treatments with improved efficacy and tolerability profiles compared to existing gabapentinoids [6]. Identified initially by its developmental code DS-5565, the compound emerged from a medicinal chemistry program focused on optimizing α₂δ ligand interactions through rigid bicyclic structures [9]. The program aimed to capitalize on emerging structural biology insights regarding α₂δ subunit heterogeneity [10].

  • Phase II Clinical Trials: The first proof-of-concept study for diabetic peripheral neuropathic pain (DPNP) was published in 2014, demonstrating superior pain reduction versus placebo and comparable efficacy to pregabalin with a potentially favorable adverse event profile [2] [3]. This adaptive trial established the dose-response relationship and supported progression to Phase III development [3].

  • Phase III Program (2016-2017): The global clinical development program included multiple pivotal trials focusing on distinct neuropathic pain conditions:

  • NEUCOURSE trial: Demonstrated efficacy for post-herpetic neuralgia with statistically significant pain reduction [2] [6]
  • REDUCER trial: Showed positive results for diabetic peripheral neuropathic pain, meeting primary endpoints [2] [6]
  • ALDAY trial: Failed to demonstrate sufficient efficacy for fibromyalgia pain, leading to discontinuation for this indication [2]

Based on the successful outcomes for peripheral neuropathic pain, Daiichi Sankyo submitted a New Drug Application to the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) in February 2018 [6]. The application received approval on January 8, 2019, specifically for peripheral neuropathic pain, including diabetic peripheral neuropathic pain and post-herpetic neuralgia [2] [6]. The medication was subsequently launched in Japan under the brand name Tarlige® Tablets on April 15, 2019, with four dosage strengths (2.5 mg, 5 mg, 10 mg, and 15 mg) [6]. As of 2025, mirogabalin besylate remains approved only in Japan, with no FDA or EMA approvals granted, though clinical development for other indications continues [9].

Table 2: Key Milestones in Mirogabalin Besylate Development and Approval

YearDevelopment MilestoneSignificance
2014Phase II trial results published for DPNPDemonstrated significant efficacy vs. placebo
2016-2017Phase III trials completed (NEUCOURSE, REDUCER, ALDAY)Established efficacy for PHN and DPNP but not fibromyalgia
Feb 2018Marketing application submitted in JapanBased on positive Phase III data
Jan 2019Approval granted by PMDA, JapanFirst global approval for peripheral neuropathic pain
Apr 2019Commercial launch in Japan (Tarlige® Tablets)Available in four dosage strengths

Role in the Gabapentinoid Drug Class

Mirogabalin besylate represents a third-generation gabapentinoid, evolving from the structural and pharmacological limitations of its predecessors, gabapentin and pregabalin [3] [10]. Gabapentinoids share the common mechanism of binding to the α₂δ auxiliary subunits of voltage-gated calcium channels, primarily α₂δ-1 and α₂δ-2, which are upregulated in neuropathic pain states [3]. However, mirogabalin exhibits distinct binding kinetics that translate into potential therapeutic advantages:

  • Enhanced Binding Affinity: Mirogabalin demonstrates substantially higher affinity for α₂δ subunits compared to pregabalin. The dissociation constant (Kd) for human α₂δ-1 is 13.5 nM (95% CI: 11.9-15.4) versus 62.5 nM (55.6-71.4) for pregabalin. Similarly, for α₂δ-2, mirogabalin's Kd is 22.7 nM (20.8-24.4) versus 125.0 nM (76.9-333.3) for pregabalin [3]. This corresponds to approximately 17-fold greater potency at the α₂δ-1 subunit compared to pregabalin [8] [10].

  • Differential Dissociation Kinetics: A key pharmacological differentiator is mirogabalin's slow dissociation from the α₂δ-1 subunit (t½ = 11.1 hours; 95% CI: 8.3-16.4) versus its relatively rapid dissociation from the α₂δ-2 subunit (t½ = 2.4 hours; 2.1-2.8) [3] [10]. This contrasts with pregabalin, which exhibits similar dissociation half-lives for both subunits (approximately 1.4 hours) [3]. This kinetic selectivity potentially translates to sustained analgesic effects mediated through peripheral and spinal α₂δ-1 subunits, while minimizing central nervous system adverse effects mediated through cerebellar α₂δ-2 subunits [10].

  • Pharmacokinetic Advantages: Mirogabalin achieves peak plasma concentrations in under 1 hour post-administration, compared to 1 hour for pregabalin and 3 hours for gabapentin [10]. Its oral bioavailability exceeds 85% regardless of food intake, surpassing the dose-dependent bioavailability of gabapentin [3]. The equianalgesic daily dose is estimated at 30 mg for mirogabalin versus 600 mg for pregabalin and over 1,200 mg for gabapentin, reflecting its superior potency [10].

Clinically, mirogabalin fills an important niche as an alternative for patients with inadequate response to existing gabapentinoids. A retrospective study demonstrated that patients who switched from pregabalin to mirogabalin due to lack of efficacy or adverse events experienced significant pain reduction within one week [3]. Its development aligns with the trend toward target-selective agents (e.g., cyclooxygenase-2 selective NSAIDs, G protein-biased opioids) designed to optimize therapeutic indices by leveraging nuanced pharmacological differences within target classes [10].

Table 3: Comparative Pharmacology of Gabapentinoids

ParameterMirogabalinPregabalinGabapentin
α₂δ-1 Kd (nM)13.5 (11.9-15.4)62.5 (55.6-71.4)153-217*
α₂δ-2 Kd (nM)22.7 (20.8-24.4)125.0 (76.9-333.3)68-138*
α₂δ-1 Dissociation t½ (h)11.1 (8.3-16.4)1.4 (1.3-1.4)~1.5*
Tmax (h)<113
Oral Bioavailability>85% (dose-independent)>90% (dose-independent)Dose-dependent (33-66%)
Estimated Equianalgesic Daily Dose30 mg600 mg≥1200 mg

*Estimated from literature analogs; direct comparative studies limited

Properties

CAS Number

1138245-21-2

Product Name

Mirogabalin besylate

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid

Molecular Formula

C18H25NO5S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C12H19NO2.C6H6O3S/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8;7-10(8,9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15);1-5H,(H,7,8,9)/t9-,10-,12-;/m1./s1

InChI Key

OKJXJRVWXYRSAN-TXULWXBWSA-N

SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Solubility

Soluble in DMSO and in water

Synonyms

DS-5565; DS 5565; DS5565; A-2000700; Mirogabalin; Mirogabalin besylate.

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN.C1=CC=C(C=C1)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.